2-Amino-4-ethyl-1,3-thiazol-5-carbonsäure

Übersicht

Beschreibung

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid (2-AETC) is an important organic compound used in a variety of scientific research applications. It is a thiazole compound with a carboxylic acid group and is used as a building block for the synthesis of other compounds. It is also used as a starting material for the synthesis of pharmaceuticals and other compounds. 2-AETC is a versatile compound with a wide range of applications in fields such as biochemistry, pharmacology, and materials science.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

2-Aminothiazole sind als Ausgangsmaterialien zur Synthese von heterocyclischen Analoga mit signifikanten therapeutischen Rollen anerkannt. Sie zeigen vielversprechende antibakterielle und antimykotische Aktivitäten, die für die Entwicklung neuer antimikrobieller Mittel entscheidend sind. Diese Verbindungen haben sich gegen multiresistente Stämme als wirksam erwiesen, was sie im Kampf gegen Antibiotikaresistenz wertvoll macht .

Antitumoraktivität

Die strukturelle Vielseitigkeit von 2-Aminothiazolen ermöglicht die Herstellung von Verbindungen mit potenziellen Antitumoreigenschaften. Die Forschung zeigt, dass bestimmte Derivate Krebszellen wie Glioblastom und Melanom gegenüber anderen Zelltypen wie Leukämiezellen selektiv angreifen können. Diese Selektivität ist entscheidend für die Entwicklung gezielter Krebstherapien mit weniger Nebenwirkungen .

Entzündungshemmende und analgetische Anwendungen

Aufgrund ihrer entzündungshemmenden und analgetischen Eigenschaften werden 2-Aminothiazole bei der Entwicklung neuer Schmerzmittel berücksichtigt. Ihre Fähigkeit, bestimmte Enzyme zu hemmen, die am Entzündungsprozess beteiligt sind, macht sie zu geeigneten Kandidaten für die Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen .

Antioxidative Eigenschaften

Diese Verbindungen besitzen auch antioxidative Eigenschaften, die wichtig sind, um Zellen vor oxidativem Stress zu schützen. Oxidativer Stress ist an verschiedenen Krankheiten beteiligt, darunter neurodegenerative Erkrankungen, Herz-Kreislauf-Erkrankungen und Alterung. Daher könnten 2-Aminothiazole bei der Entwicklung von Behandlungen für diese Erkrankungen eine wichtige Rolle spielen .

Anti-HIV-Mittel

Das 2-Aminothiazol-Gerüst wird wegen seines möglichen Einsatzes in Anti-HIV-Medikamenten untersucht. Einige Derivate haben eine begrenzte Aktivität gegenüber etablierten Behandlungen gezeigt, könnten aber als Grundlage für zukünftige Modifikationen bei der Suche nach neuen potenten nicht-nukleosidischen antiviralen Wirkstoffen dienen .

Korrosionsinhibition

Über biomedizinische Anwendungen hinaus wurden 2-Aminothiazole wegen ihrer Korrosionsinhibitionseigenschaften untersucht. Sie können Metalle wie Baustahl in sauren Umgebungen schützen, was in industriellen Umgebungen von Vorteil ist, in denen Korrosionsbeständigkeit unerlässlich ist .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for the bacterial cell wall .

Mode of Action

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the synthesis of peptidoglycan, leading to the loss of bacterial cell integrity .

Pharmacokinetics

The compound’s effectiveness against various bacterial strains suggests it has suitable absorption, distribution, metabolism, and excretion (adme) properties for antimicrobial activity .

Result of Action

The result of the action of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is the death of bacterial cells . The compound shows significant antibacterial potential towards various gram-positive and gram-negative bacteria .

Action Environment

The action of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound has been studied for its corrosion inhibition efficiency in hydrochloric acid solution , suggesting that its efficacy and stability might be affected by the pH of the environment.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism . Additionally, it interacts with UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis . These interactions highlight the compound’s potential as an antimicrobial and anti-inflammatory agent.

Cellular Effects

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid involves several binding interactions with biomolecules. It binds to the active sites of enzymes such as xanthine oxidase and UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity . This inhibition leads to a cascade of molecular events, including enzyme inactivation, disruption of metabolic pathways, and changes in gene expression. These molecular interactions underpin the compound’s antimicrobial and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . Additionally, the compound can affect the metabolic flux of carbohydrates and amino acids by modulating the activity of key metabolic enzymes . These interactions highlight the compound’s potential impact on metabolic processes.

Transport and Distribution

Within cells and tissues, 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby modulating their activity and function.

Eigenschaften

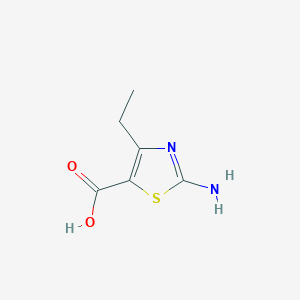

IUPAC Name |

2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUPJQLYQCVDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634072 | |

| Record name | 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191105-37-0 | |

| Record name | 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)